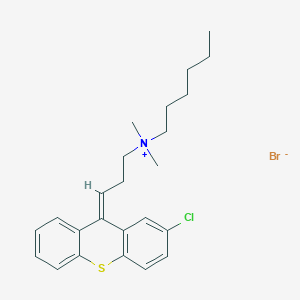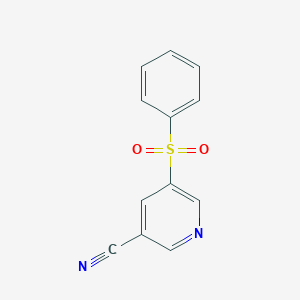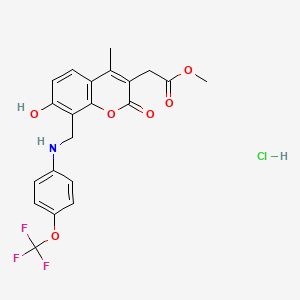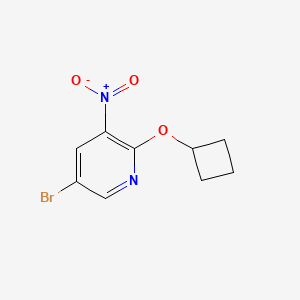![molecular formula C18H23NO B12640074 [4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone CAS No. 919288-14-5](/img/structure/B12640074.png)
[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a phenyl ring attached to a cyclohexylmethanone group, with an azabicyclohexane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Moiety: This step involves the cyclization of a suitable precursor to form the azabicyclohexane structure.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, often using a halogenated phenyl compound.
Introduction of the Cyclohexylmethanone Group: This step involves the addition of the cyclohexylmethanone group to the phenyl ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart desirable characteristics to polymers or other materials.
Mécanisme D'action
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone involves its interaction with specific molecular targets. The azabicyclohexane moiety may interact with enzymes or receptors, modulating their activity. The phenyl and cyclohexylmethanone groups can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone : This compound has a similar structure but with a cyclopropyl group instead of a cyclohexyl group.
- 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone : This compound features a cyclopentyl group in place of the cyclohexyl group.
Uniqueness
The uniqueness of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone lies in its specific combination of the azabicyclohexane moiety with the phenyl and cyclohexylmethanone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919288-14-5 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
[4-(3-azabicyclo[3.1.0]hexan-1-yl)phenyl]-cyclohexylmethanone |
InChI |
InChI=1S/C18H23NO/c20-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)18-10-16(18)11-19-12-18/h6-9,13,16,19H,1-5,10-12H2 |
Clé InChI |
UBLHMWATOJUFKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C34CC3CNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)



![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)



![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)

